Journal Name:Inorganic and Nano-Metal Chemistry
Journal ISSN:2470-1556
IF:1.514
Journal Website:https://www.tandfonline.com/loi/lsrt21
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:47
Publishing Cycle:
OA or Not:Not
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B812412B
We examined how first year students (10th grade) of Greek Senior High School could conceptualize the influence of the molecular weight of saturated fatty acids on the melting and the freezing point, during the 'change of phase' phenomenon using the Microcomputer-Based Laboratory (MBL) system. Students had to freeze a melted substance, observing at the same time the change of its temperature and trying to explain the temperature vs time curve. They used different saturated fatty acids in order to understand how the molecular weight of each organic acid affects the melting – freezing point. Data about the students' conceptualizations was collected using three methods: videotape recordings, field notes and supplementary semi-structured interviews. The analysis of the students' responses to the same questions before and after the experiments showed statistically significant differences on their responses in every case. After the experiments there was a clear increase of correct responses concerning the freezing point of the saturated fatty acids, the relation of the freezing point to the molecular weight and the description of this relation.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2015-07-20 , DOI:
10.1039/C5RP00103J
It has been established that both tutors and tutees gain from tutoring sessions. However, tutors' benefits may be enhanced or limited depending on the type of behaviours they perform during the tutoring sessions. Although behaviours enhancing both tutor and tutee learning can be promoted by training, generalized tutor training models that are often used do not take into account tutors' preexisting perceptions of tutoring, which may guide their instructional behaviours. The goals of this multiple-case study of three chemistry tutors are to characterise their perceptions of tutoring, their behaviors during tutoring sessions, and the connections between their perceptions and behaviors. Data was collected through interviews in which tutors' perceptions of tutors and tutoring were probed and through video recordings of three to four sessions for each tutor. Interviews were analyzed using a thematic analysis approach. Video recordings of sessions were analyzed using a list of codes corresponding to different types of behaviours that had been reported in prior tutoring studies. Analysis of the interviews indicated that tutors' perceptions of tutoring did not overlap fully across all the three tutors. Cross-case analysis indicates that tutors' perceptions of tutees and of the role of tutor were reflected in the instructional behaviours the tutors enacted during the sessions. The results of this study may be used to improve tutor training programmes, particularly through examining individual tutor's perceptions of tutoring as this may help anticipate natural instructional preferences of tutors.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2012-03-06 , DOI:
10.1039/C1RP90069B
The Assimilation Theory of Ausubel and Novak has typically been used in the research literature to describe two extremes to learning chemistry: meaningful learning versus rote memorization. It is unlikely, however, that such discrete categories of learning exist. Rote and meaningful learning, rather, are endpoints along a continuum of learning. This paper reports the results of a qualitative investigation of students' experiences in a spiral, organic chemistry curriculum, specifically describing additional positions along the learning continuum between meaningful learning and rote memorization.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2017-06-07 , DOI:
10.1039/C7RP00016B
The aim of this study was to cross-culturally investigate the instructional efficacy of the Common Knowledge Construction Model (CKCM) with college students learning about ‘factors affecting solubility’ focusing on students’ conceptual understanding, attitudes and scientific habits of mind. Even though the CKCM is a decade old, there has been little study of its effectiveness in different cultural contexts, which is unfortunate because having effective studies from different cultural contexts can increase the strength of generalization. In order to add to the cultural context variation in which the CKCM has been studied, the study reported in this paper investigated the effectiveness of a CKCM undergraduate chemistry unit taught in Turkey and the USA for pre-service teachers. The study was quasi-experimental with the CKCM and country as the independent variables; and conceptual understanding, scientific habits of mind and attitudes towards chemistry as the dependent variables. Data were collected using a pre/post-test administration of the Factors Affecting Solubility Test (FAST), the Scientific Habits of Mind (SHOM) survey, and the Chemistry Attitudes and Experiences Scale (CAES). The data were analyzed using an independent samples t-test, paired samples t-test, and ANCOVA. Statistically significant differences were found between contexts, generally favoring the Turkish pre-service teachers. This is an interesting result in that the findings of the study suggest that the CKCM may be more effective in its adapted setting than in its original (American) setting.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2020-09-23 , DOI:
10.1039/D0RP90010A
The first page of this article is displayed as the abstract.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: , DOI:
10.1039/B6RP90024K
This paper describes the use of the learning company approach to lead classroom practice to more cooperative learning and a different style of experimentation. The lesson plan seeks to motivate the students in a cooperative mode to do their experiments self-regulated and self-organised. The approach, originally developed for a lesson plan on acids and bases for 10th grade chemistry lessons (age range 15-16), has been extended to the development of another lesson plan for younger students (6th or 7th grade, age range 11-13) following the same approach on the topic ‘Methods of Separating Matter’. The lesson plan and its development by Participatory Action Research are described. Data from teachers’ and students’ feedback is discussed. The discussion shows how the discourse from educational theory on a different style of experimentation can be put into practice. The evaluation confirms that open experimentation in a cooperative mode can be successfully applied by the learning company approach with such young students, leading to an open and attractive learning environment. [Chem. Educ. Res. Pract., 2007, 8 (2), 108-119]
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2017-12-08 , DOI:
10.1039/C7RP00113D
This study presents a method for teaching the subject of chemical equilibrium in which students engage in self-learning mediated by the use of a new multimedia animation (SEQ-alfa©). This method is presented together with evidence supporting its advantages. At a microscopic level, the simulator shows the mutual transformation of A molecules into B molecules and vice versa for the reversible one-step chemical reaction, A(g) ⇔ B(g). The user defines the reaction as endothermic or exothermic and sets a given reaction temperature; SEQ-alfa© then calculates the kinetic constants of the forward and reverse reactions. Based on initial given concentrations, the animation then evaluates the respective rates and concentrations, as well as the concentration quotient value, as the reaction progresses towards its equilibrium state. SEQ-alfa© also demonstrates the effects of concentration and temperature alterations on the reaction's progress and the value of the reaction quotient until equilibrium is reached, thus giving the equilibrium constant. In addition, a validation of this new approach was carried out with 27 teachers. A pre-test and post-test of students’ understanding of the basic concepts of chemical equilibrium were conducted. Tested groups attained a 50% average learning gain (nexp = 130, nctrl = 26). Those students with little or no previous knowledge acquired a better understanding of chemical equilibrium. In addition, 80% of teachers agreed that the multimedia resource and its complementary activities had positive effects.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2018-10-04 , DOI:
10.1039/C8RP00125A
Students have various conceptions of electrolytes in learning chemistry. The aim of this study is to identify 10th grade students’ understanding of the electrolyte concept by using a phenomenographic method. Eight students, whose abilities were at different levels, were selected and interviewed. The findings show that four distinctive categories of students’ conceptions of electrolytes are demonstrated, and a hierarchy in terms of the logical progression among them can be developed. Finally, teaching implications are given.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2014-04-28 , DOI:
10.1039/C4RP00078A
This paper describes the utility of using simulated, rather than real, student solutions to problems within a peer-assessment setting and whether this approach can be used as a means of improving performance in chemical calculations. The study involved a small cohort of students, of two levels, who carried out a simulated peer-assessment as a classroom activity and their improvement in performance and attitude towards the activity was measured. The results demonstrate that a simulated peer-assessment approach can be successfully used in lieu of standard peer-assessment and that student attitudes favour the simulated approach.
Inorganic and Nano-Metal Chemistry ( IF 1.514 ) Pub Date: 2015-06-11 , DOI:
10.1039/C5RP00065C
Multiple representations are ubiquitous in chemistry education. To benefit from multiple representations, students have to make connections between them. However, connection making is a difficult task for students. Prior research shows that supporting connection making enhances students' learning in math and science domains. Most prior research has focused on supporting one type of connection-making process: conceptually making sense of connections among representations. Yet, recent research suggests that a second type of connection-making process plays a role in students' learning: perceptual fluency in translating among representations. I hypothesized that combining support for both conceptual sense making of connections and for perceptual fluency in connection making leads to higher learning gains in general chemistry among undergraduate students. I tested this hypothesis in two experiments with altogether N = 158 undergraduate students using an intelligent tutoring system for chemistry atomic structure and bonding. Results suggest that the combination of conceptual sense-making support and perceptual fluency-building support for connection making is effective for students with low prior knowledge, whereas students with high prior knowledge benefit most from receiving perceptual fluency-building support alone. This finding suggests that students' learning in chemistry can be enhanced if instruction provides support for connection making among multiple representations in a way that tailors to their specific learning needs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.00 | 41 | Science Citation Index Expanded | Not |
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